molecular formula C16H19N5O8 B13728944 N-Acetyl-2', 3'-Acetyl-Guanosine

N-Acetyl-2', 3'-Acetyl-Guanosine

Cat. No.: B13728944
M. Wt: 409.35 g/mol
InChI Key: KYQBEZWLVKJJHO-SDBHATRESA-N
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Description

N-Acetyl-2’, 3’-Acetyl-Guanosine is a modified guanosine nucleoside. It is characterized by the presence of acetyl groups attached to the 2’ and 3’ positions of the guanosine molecule. This compound is primarily used in research settings and is known for its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2’, 3’-Acetyl-Guanosine typically involves the acetylation of guanosine. The process begins with the protection of the hydroxyl groups of guanosine using acetyl groups. This is achieved by reacting guanosine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure selective acetylation at the 2’ and 3’ positions .

Industrial Production Methods

Industrial production of N-Acetyl-2’, 3’-Acetyl-Guanosine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2’, 3’-Acetyl-Guanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-Acetyl-2’, 3’-Acetyl-Guanosine can lead to the formation of guanosine derivatives with additional oxygen-containing functional groups .

Mechanism of Action

The mechanism of action of N-Acetyl-2’, 3’-Acetyl-Guanosine involves its interaction with specific molecular targets and pathways. The acetyl groups on the 2’ and 3’ positions of the guanosine molecule can influence its binding to enzymes and other proteins, thereby modulating their activity. This can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-2’, 3’-Acetyl-Guanosine is unique due to its specific acetylation pattern, which can influence its chemical reactivity and biological activity. The presence of acetyl groups at the 2’ and 3’ positions can enhance its stability and modulate its interactions with other molecules .

Properties

Molecular Formula

C16H19N5O8

Molecular Weight

409.35 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C16H19N5O8/c1-6(23)18-16-19-13-10(14(26)20-16)17-5-21(13)15-12(28-8(3)25)11(27-7(2)24)9(4-22)29-15/h5,9,11-12,15,22H,4H2,1-3H3,(H2,18,19,20,23,26)/t9-,11-,12-,15-/m1/s1

InChI Key

KYQBEZWLVKJJHO-SDBHATRESA-N

Isomeric SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OC(=O)C)OC(=O)C

Origin of Product

United States

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